Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Description
Structural Characterization and Isomerism
The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is commonly achieved through the Knoevenagel condensation reaction. This well-established method involves the reaction of 4-chlorobenzaldehyde (B46862) with ethyl cyanoacetate (B8463686). Research has shown that this reaction is often stereoselective, predominantly yielding the (E)-isomer. The thermodynamic stability of the (E)-isomer, where the larger chlorophenyl and ester groups are positioned on opposite sides of the double bond, is a key factor driving this selectivity. One documented synthesis involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in ethanol (B145695) under microwave irradiation, which also results in the formation of the (E)-isomer. iucr.org
While the (E)-isomer is more commonly synthesized and studied, the (Z)-isomeric form of this compound is also recognized. In this configuration, the chlorophenyl and ester groups are on the same side of the C=C double bond. Detailed synthetic routes specifically targeting the (Z)-isomer and its full crystallographic analysis are less commonly reported in the available scientific literature. However, studies on related (Z)-cyanoacrylate derivatives provide insights into the potential structural characteristics of this isomer. For instance, the synthesis of a related compound, (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate, has been described as a precursor for more complex molecules. iucr.org
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic analysis. These studies provide valuable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior.
X-ray single crystal diffraction is a powerful technique for elucidating the molecular structure of crystalline solids. A detailed crystallographic study of the (E)-isomer of this compound has been reported. iucr.org Crystals suitable for this analysis were obtained by the slow evaporation of an ethanol solution. iucr.org The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. iucr.org
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₀ClNO₂ |
| Formula weight | 235.66 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 14.964 (3) |
| b (Å) | 5.3810 (11) |
| c (Å) | 15.448 (3) |
| β (°) | 108.37 (3) |
| Volume (ų) | 1180.5 (5) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.326 |
The conformation of the molecule is described by its dihedral angles. In the case of a related compound, (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, the dihedral angle between the chlorobenzene (B131634) and fluorobenzene (B45895) rings is 37.0 (1)°. researchgate.net For (E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the molecule is essentially planar, with the exception of the ethyl group. This planarity is a common feature in similar cyanoacrylate derivatives. nih.gov
Crystallographic Analysis and Molecular Conformation
Disorder in Ethyl Group Positions
The conformational flexibility of the ethyl ester group in cyanoacrylate derivatives can lead to positional disorder in the crystalline state. This phenomenon is observed when the ethyl group occupies more than one distinct position within the crystal lattice. While a crystallographic study of this compound itself is available (CCDC Number: 627467), detailed analysis of disorder in its ethyl group is further illuminated by studies on structurally related compounds. nih.gov
Research on a derivative, (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, provides a clear example of this disorder. In the crystal structure of this compound, the ethyl group is disordered over two positions with refined occupancy factors of 0.52(2) and 0.48(2). This indicates that the ethyl moiety exists in two different conformations within the crystal, and these are statistically distributed throughout the lattice.
Further evidence for the potential for ethyl group disorder in this class of compounds comes from the study of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. nih.gov In this molecule, the ethyl fragment exhibits more than one conformation, leading to a discrete disorder. nih.gov This was modeled with two different crystallographic sites for the ethoxy oxygen and the adjacent carbon atoms, each with an occupancy of 0.5. nih.gov This disorder is attributed to the overlay of two different conformations of the ethyl group within the same crystallographic site. nih.gov
This tendency for conformational disorder in the ethyl group is an important consideration in the crystallographic analysis of this compound and its derivatives, as it can influence the interpretation of crystal packing and intermolecular interactions.
Role as a Versatile Intermediate in Organic Synthesis
This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites. Its electron-deficient double bond, activated by the adjacent cyano and ester groups, makes it an excellent Michael acceptor. This reactivity allows it to participate in a variety of cyclization and addition reactions to form a diverse range of heterocyclic compounds.
The compound is typically synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate. Once formed, it can undergo various transformations, including oxidation to the corresponding carboxylic acid, reduction of the cyano group to an amine, and nucleophilic substitution reactions.
A significant application of this compound is in the synthesis of heterocyclic systems. For instance, it is used as a key intermediate in Biginelli-like reactions for the preparation of pyrimidine (B1678525) derivatives. Its reaction with thiourea (B124793), for example, leads to the formation of pyrano[2,3-d]pyrimidine derivatives. Furthermore, it can react with ethyl glycinate (B8599266) hydrochloride in the presence of a base to yield highly substituted furan-2,4-dicarboxylates. semanticscholar.org
The reactivity of this compound as a Michael acceptor is fundamental to its utility. researchgate.net This allows for the addition of a wide range of nucleophiles, initiating cascades of reactions that result in the formation of complex cyclic structures. Its utility is demonstrated in its reaction with diethyl bromomalonate, which, under crown ether catalysis, yields a cyclopropane (B1198618) derivative.
The following table summarizes selected synthetic applications of this compound in the preparation of heterocyclic compounds:
| Product | Reagents | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate | Diethyl bromomalonate | Crown ether | up to 85% |
| Ethyl 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrano[2,3-d]pyrimidine-6-carboxylate | Thiourea | Reflux, Piperidine (B6355638) | 78% |
These examples underscore the importance of this compound as a versatile intermediate for the synthesis of a variety of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDCHZOLVGLQF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227517 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-68-8 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Reaction Engineering
Knoevenagel Condensation Approaches
The core reaction for synthesizing Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate involves the base-catalyzed reaction between 4-chlorobenzaldehyde (B46862) and ethyl 2-cyanoacetate. The base deprotonates the α-carbon of ethyl 2-cyanoacetate, creating a nucleophilic enolate ion which then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.
Conventional Synthetic Routes
Historically, the Knoevenagel condensation has been carried out using organic bases in conventional solvents. A typical and traditional method for the synthesis of this compound employs piperidine (B6355638) as a basic catalyst in an ethanol (B145695) solvent. jmcs.org.mx This method generally involves heating the reaction mixture at reflux for several hours. While effective, this conventional approach often requires extended reaction times to achieve high yields. jmcs.org.mx
Microwave irradiation has been explored as a technique to accelerate this conventional method. For instance, using piperidine as a catalyst in ethanol, the reaction can be carried out under microwave irradiation to produce the desired compound. researchgate.net
| Catalyst | Solvent | Conditions | Time | Yield (%) |
| Piperidine | Ethanol | Reflux | 2–4 hours | 80–85 |
Solvent-Free Conditions
Eliminating the use of volatile organic solvents is a primary goal of green chemistry. The synthesis of this compound has been effectively achieved under solvent-free conditions using various techniques.
Mechanochemical synthesis via ball milling of 4-chlorobenzaldehyde and ethyl cyanoacetate (B8463686) with triethylammonium (B8662869) acetate (B1210297) as a catalyst provides the product in 93% yield within 15 minutes. As previously mentioned, microwave-assisted synthesis using catalysts like L-proline or ammonium (B1175870) acetate under solvent-free conditions also provides excellent yields in remarkably short reaction times. researchgate.net These solvent-free methods not only reduce environmental impact but also often simplify the purification process.
| Method | Catalyst | Reaction Time | Yield (%) |
| Ball Milling | Triethylammonium Acetate | 15 minutes | 93 |
| Microwave | L-Proline | 2 minutes | Quantitative |
| Microwave | Ammonium Acetate | 20-60 seconds | 85-99 (general) researchgate.net |
Enhanced Reaction Efficiency and Yields
The modern synthetic methodologies discussed above demonstrate a significant enhancement in reaction efficiency and yields for the production of this compound compared to traditional methods. The use of advanced catalytic systems such as ionic liquids, nanomagnetic phase-transfer catalysts, and photo-activated carbon dots, coupled with energy-efficient techniques like microwave irradiation and solvent-free conditions, has led to substantial improvements.
These methods offer several advantages:
Reduced Reaction Times: Reaction times have been dramatically reduced from hours to minutes, or even seconds, in some cases. researchgate.net
Increased Yields: Many of these modern protocols achieve excellent to quantitative yields of the desired product. jmcs.org.mx
Milder Reaction Conditions: The use of highly active catalysts allows for reactions to be carried out at lower temperatures, often at room temperature.
Greener Processes: By employing water as a solvent, or no solvent at all, and using recyclable catalysts, these methods align with the principles of green chemistry. chemmethod.comresearchgate.net
The following table provides a comparative overview of the efficiency of various catalytic systems in the synthesis of this compound.
| Catalytic System/Method | Solvent | Reaction Time | Yield (%) |
| DIPEAc | Hexane | 3-6 hours jmcs.org.mx | 94 jmcs.org.mx |
| Nanomagnetic PTC | Water | Short | High chemmethod.com |
| Photo-activated CDs | Water | 40 minutes | Good to Excellent |
| Morpholine | Water | 1 hour | High (inferred) researchgate.net |
| Microwave/L-Proline | Solvent-Free | 2 minutes | Quantitative |
| Ball Milling/TEAA | Solvent-Free | 15 minutes | 93 |
Mechanistic Pathways of Knoevenagel Condensation
The principal route for synthesizing this compound is the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. jmcs.org.mx In the synthesis of the target compound, the reactants are 4-chlorobenzaldehyde and ethyl cyanoacetate. The mechanism proceeds through several key steps:
Deprotonation and Enolate Formation : The reaction is initiated by a base, which abstracts an acidic α-hydrogen from ethyl cyanoacetate. This deprotonation forms a resonance-stabilized carbanion, or enolate. The basicity of the catalyst is crucial; it must be strong enough to deprotonate ethyl cyanoacetate but not so strong as to induce self-condensation of the 4-chlorobenzaldehyde. Weakly basic amines like piperidine are often used. jmcs.org.mx
Nucleophilic Attack : The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate.
Dehydration : The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated system. jmcs.org.mx This elimination step is typically spontaneous under the reaction conditions and drives the reaction to completion, yielding the final α,β-unsaturated product, this compound. scielo.org.mx
The choice of catalyst can influence the reaction pathway. For instance, using an amine catalyst can lead to the formation of an iminium ion intermediate with the aldehyde, which is then attacked by the enolate. This variant pathway also leads to the final condensed product after elimination of the catalyst.
Alternative Synthetic Routes
While the Knoevenagel condensation is the most direct method, the reactivity of related compounds opens avenues for alternative synthetic strategies.
The compound (Z)-Ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate serves as a precursor for the synthesis of more complex molecules. It can undergo reactions such as acylation. For example, it reacts with 2,6-difluorobenzoyl chloride to produce (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. researchgate.net This reaction demonstrates the utility of the enamine functionality in forming new amide bonds, providing a route to highly functionalized acrylate (B77674) derivatives.
Purification and Characterization Methodologies
The identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
Spectroscopic methods provide detailed information about the molecular structure of the compound. The data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational for its characterization. jmcs.org.mxrsc.orgiucr.org
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. jmcs.org.mxiucr.org The ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. jmcs.org.mxrsc.org IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. jmcs.org.mx
| Technique | Description | Observed Peaks/Signals |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Provides data on the proton environment. | δ 8.19 (s, 1H, vinylic-H), 7.93 (d, J=7.2 Hz, 2H, Ar-H), 7.48 (d, J=7.2 Hz, 2H, Ar-H), 4.41-4.36 (m, 2H, -OCH₂-), 1.40 (t, J=7.2 Hz, 3H, -CH₃) jmcs.org.mx |
| ¹³C NMR (100 MHz, CDCl₃) | Provides data on the carbon skeleton. | δ 162.1 (C=O), 153.3 (C-Ar), 139.5 (Ar C-Cl), 129.9 (Ar C-H), 129.6 (Ar C-H), 129.9 (Ar C-H), 115.2 (C≡N), 103.5 (α-C), 62.8 (-OCH₂-), 14.1 (-CH₃) jmcs.org.mxrsc.org |
| IR (KBr) | Identifies functional groups. | 2986 cm⁻¹ (C-H stretch), 2218 cm⁻¹ (C≡N stretch), 1718 cm⁻¹ (C=O ester stretch), 1582 cm⁻¹ (C=C stretch), 828 cm⁻¹ (C-Cl stretch) jmcs.org.mx |
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile samples, confirming the molecular weight of the compound. nih.govrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula.
| Technique | Description | Key Findings |
|---|---|---|
| GC-MS | Separates compounds in a mixture and provides their mass spectra. | The mass spectrum shows a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound. nih.gov |
| HRMS | Provides highly accurate mass measurements to confirm elemental composition. | The calculated monoisotopic mass for C₁₂H₁₀ClNO₂ is 235.040006 Da. nih.gov Experimental values from HRMS analysis would be expected to closely match this theoretical value. |
Iii. Chemical Reactivity and Transformation Studies
Cyclopropanation Reactions
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate serves as a versatile intermediate in the synthesis of complex molecules, particularly in the formation of highly substituted cyclopropane (B1198618) rings. These three-membered ring structures are of significant interest in organic synthesis due to their presence in various biologically active compounds.
This compound readily participates in Michael-initiated ring-closure (MIRC) reactions. Specifically, it reacts with diethyl bromomalonate in the presence of a catalyst to yield densely functionalized cyclopropane derivatives. One notable transformation is the reaction catalyzed by crown ether, which results in the formation of triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate. This reaction proceeds with high efficiency, achieving significant yields.
Studies have compared the reactivity of this compound with its 4-bromo analog in the same cyclopropanation reaction. The chloro-substituted compound consistently demonstrates higher reactivity and yield. This difference is attributed to the electronic and steric properties of the halogen substituent on the phenyl ring. The heavier and bulkier bromine atom in the 4-bromo analog is suggested to slow the reaction kinetics, leading to lower yields under identical conditions.
Table 1: Comparative Yields in Cyclopropanation Reaction
| Reactant | Product | Yield |
|---|---|---|
| This compound | Triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate | Up to 85% |
The cyclopropanation reaction involving this compound can be performed under conditions that favor the formation of one enantiomer over the other, a process known as enantioselective synthesis. The use of chiral catalysts, such as certain lariat (B8276320) ethers derived from monosaccharides, has proven effective in inducing asymmetry in this transformation. researchgate.net
In the reaction with diethyl bromomalonate under crown ether catalysis, a high degree of stereocontrol is achieved, yielding the cyclopropane product with an enantiomeric excess (ee) of up to 92%. This indicates that one of the two possible mirror-image isomers of the product is formed in a much greater amount, a critical consideration for applications in pharmacology and materials science where specific stereochemistry is often required.
Polymerization Behavior
Cyanoacrylates are well-known for their rapid polymerization, a property that forms the basis of their use as instant adhesives. nih.govpcbiochemres.com The polymerization of this compound is influenced by its specific chemical structure, particularly the presence of the electron-withdrawing cyano and ester groups, as well as the 4-chlorophenyl substituent.
The polymerization of cyanoacrylates, including the subject compound, typically proceeds via an anionic mechanism. pcbiochemres.com This process is initiated by weak bases or nucleophiles, such as moisture (hydroxyl ions), amines, or phosphines. pcbiochemres.comdntb.gov.ua
The mechanism can be described in the following steps:
Initiation: A nucleophile (Nu⁻) attacks the highly electrophilic β-carbon of the carbon-carbon double bond in the cyanoacrylate monomer. This addition breaks the double bond and forms a carbanion at the α-carbon. pcbiochemres.com
Propagation: The newly formed carbanion acts as a nucleophile itself, attacking the β-carbon of another monomer molecule. This process repeats, rapidly adding monomer units to form a long polymer chain. pcbiochemres.com The negative charge is stabilized by resonance through the adjacent cyano (-CN) and ester (-COOEt) groups, which facilitates the propagation. nih.govpcbiochemres.com
Termination: The polymerization can be terminated by the presence of acidic species, which neutralize the propagating carbanion, or by other quenching agents in the system. pcbiochemres.com In the absence of terminating agents, the polymerization can exhibit "living" characteristics, where the chains remain active. pcbiochemres.com
The polymerization of this compound can be compared to that of the more common Ethyl 2-cyanoacrylate, the primary component of most "super glues". pcbiochemres.comacs.org The fundamental difference lies in the substituent at the β-carbon.
Ethyl 2-Cyanoacrylate: Has two hydrogen atoms at the β-position.
This compound: Has one hydrogen and one 4-chlorophenyl group at the β-position.
The large 4-chlorophenyl group introduces significant steric hindrance around the double bond. This bulkiness can be expected to decrease the rate of polymerization compared to Ethyl 2-cyanoacrylate, as it impedes the approach of the initiating nucleophile and the propagating polymer chain to the β-carbon of the monomer. Furthermore, the electronic properties of the 4-chlorophenyl group, which is moderately electron-withdrawing, can also influence the electrophilicity of the β-carbon, thereby affecting the kinetics of the anionic attack.
The nature of the substituent on the aryl ring at the β-position has a pronounced effect on the polymerization kinetics of 3-aryl-2-cyanoacrylates. The electronic and steric characteristics of these substituents modulate the monomer's reactivity.
Electronic Effects: Electron-withdrawing groups (such as nitro, cyano, or additional halogens) on the phenyl ring would increase the electrophilicity of the β-carbon. This enhanced positive character makes the carbon atom more susceptible to nucleophilic attack, which could potentially increase the rate of polymerization initiation and propagation. Conversely, electron-donating groups (like methoxy (B1213986) or alkyl groups) would decrease the electrophilicity of the β-carbon, likely resulting in slower polymerization kinetics.
Therefore, the 4-chloro substituent in this compound imparts a specific combination of electronic (withdrawing) and steric properties that dictates its unique polymerization behavior relative to other substituted analogs.
Photoinitiated Polymerization
This compound, as a member of the cyanoacrylate family, is susceptible to polymerization. While most cyanoacrylates readily undergo anionic polymerization initiated by weak bases like moisture, photoinitiation provides a method for controlled, on-demand curing. Studies on the broader class of ethyl cyanoacrylates (ECA) have shown that polymerization can be initiated by irradiating the monomer in the presence of a suitable photoinitiator.
Various photoinitiator systems have been explored for ECA. For instance, phosphonium (B103445) salts such as benzyltriphenylphosphonium (B107652) hexafluoroantimonate can initiate polymerization upon UV irradiation. The mechanism can proceed through zwitterionic or free radical pathways involving the decomposition of the phosphonium salt. To enhance efficiency and utilize longer wavelengths of light, sensitization with polyaromatic compounds like anthracene (B1667546) can be employed. This process involves an electron transfer from the photoexcited sensitizer (B1316253) to the phosphonium salt, which then initiates the polymerization of the cyanoacrylate monomer. Another class of photoinitiators includes Group VI metal carbonyl pyridine (B92270) complexes, which release pyridine upon irradiation with visible light (e.g., 436 nm), with the photoliberated pyridine then acting as the anionic initiator.
Interactive Data Table: Photoinitiator Systems for Ethyl Cyanoacrylate
| Initiator Class | Specific Example | Mechanism Type | Radiation Source | Notes |
|---|---|---|---|---|
| Phosphonium Salts | Benzyltriphenylphosphonium hexafluoroantimonate | Anionic / Zwitterionic | UV Light | Can be sensitized with anthracene to extend wavelength sensitivity. |
| Organometallic Complexes | Group VI Metal Carbonyl Pyridine Complexes | Anionic | Visible Light (e.g., 436 nm) | Initiation occurs via photo-release of pyridine. |
| Ferrocene Derivatives | Dibenzoylferrocene | Anionic | UV/Visible Light | Used in dual-curing adhesive formulations. |
Derivatization and Heterocyclic Synthesis
The chemical structure of this compound makes it a highly valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. The molecule's reactivity is dominated by the presence of an electron-deficient carbon-carbon double bond, flanked by two powerful electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This arrangement activates the double bond for a variety of nucleophilic addition reactions, paving the way for diverse derivatization and cyclization strategies.
Michael Acceptor in Biginelli-like Reactions
The core reactivity of this compound in heterocyclic synthesis stems from its character as a potent Michael acceptor. In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) at the β-position. The strong electron-withdrawing nature of the cyano and ester groups in this compound polarizes the π-system, creating a significant partial positive charge on the β-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.
This reactivity is harnessed in Biginelli-like reactions, which are multicomponent reactions used to synthesize dihydropyrimidines and related heterocycles. While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea, variations can utilize pre-formed α,β-unsaturated systems like this compound. In such reactions, the N-H groups of urea, thiourea (B124793), or their derivatives act as nucleophiles (Michael donors), attacking the electrophilic β-carbon of the cyanoacrylate. This initial Michael addition is the key step that precedes a subsequent intramolecular cyclization and condensation to form the final heterocyclic ring system.
Synthesis of Pyrimidine (B1678525) Derivatives
This compound is an effective building block for pyrimidine-based heterocyclic systems, particularly fused pyrimidines like pyrano[2,3-d]pyrimidines. These syntheses often proceed via a domino Knoevenagel-Michael condensation pathway. In a well-established analogous reaction, aromatic aldehydes, malononitrile (B47326), and barbituric acid or thiobarbituric acid react in a one-pot synthesis to form pyrano[2,3-d]pyrimidine derivatives. nih.govsid.irnih.gov
The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile, a close structural analog of this compound. This intermediate then undergoes a Michael addition from the enol of barbituric acid. Following the addition, an intramolecular cyclization occurs, followed by dehydration, to yield the final fused pyrimidine product. By analogy, reacting this compound with a suitable active methylene (B1212753) dicarbonyl compound and a source of the urea/amidine functionality can be expected to produce highly substituted pyrimidine derivatives.
Reactions with Thiourea
The reaction of this compound with thiourea is a prime example of its utility in building sulfur-containing pyrimidine analogs. In this type of reaction, thiourea serves as the binucleophilic component required for the formation of the dihydropyrimidine (B8664642) ring.
The reaction proceeds through an initial Michael addition, where one of the amino groups of thiourea attacks the electrophilic β-carbon of the cyanoacrylate. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl carbon. Subsequent rearrangement and tautomerization lead to the formation of a stable 2-thioxo-tetrahydropyrimidine derivative. Such reactions, often catalyzed by a base like piperidine (B6355638), provide a direct route to functionalized pyrimidine-2-thiones, which are themselves important scaffolds in medicinal chemistry.
Precursor for Other Heterocyclic Compounds
Beyond pyrimidines, the reactivity of this compound as a Michael acceptor allows it to be a precursor for a wide range of other heterocyclic compounds. The specific heterocycle formed depends on the nature of the nucleophile used in the initial addition reaction.
Pyridines: Reaction with compounds containing an active methylene group adjacent to a nitrogen atom, such as malononitrile dimer or β-enaminonitriles, can lead to highly substituted pyridine and dihydropyridine (B1217469) derivatives through a sequence of Michael addition, cyclization, and aromatization.
Pyrroles and Pyrazoles: Reaction with α-amino ketones or hydrazines can serve as a pathway to substituted pyrroles and pyrazoles, respectively. The reaction with hydrazine (B178648) would involve a Michael addition followed by cyclization onto either the nitrile or the ester group.
Thiazoles: Using a nucleophile that contains both a thiol and an amino group, such as 2-aminothiophenol, can lead to the synthesis of benzothiazole (B30560) derivatives.
This versatility underscores the importance of this compound as a key intermediate in combinatorial and synthetic chemistry for generating libraries of diverse heterocyclic molecules.
Oxidation Reactions
The carbon-carbon double bond in this compound is susceptible to oxidation. The outcome of the oxidation reaction depends on the reagent and conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to cleave carbon-carbon double bonds. nih.gov Under controlled conditions, this reaction could potentially lead to the formation of 4-chlorobenzaldehyde (B46862) and an oxidized derivative of the cyanoacetate (B8463686) portion.
Alternatively, epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield the corresponding epoxide, ethyl 2-(4-chlorophenyl)-3-cyanooxirane-2-carboxylate. This epoxide is a reactive intermediate itself, capable of undergoing ring-opening reactions with various nucleophiles to generate highly functionalized acyclic compounds, which can be valuable for further synthetic transformations.
Reduction Reactions
This compound possesses two primary sites susceptible to reduction: the carbon-carbon double bond and the cyano group. The selectivity and extent of reduction are highly dependent on the choice of reducing agent and the reaction conditions employed.
Commonly, the reduction of the electron-deficient C=C double bond occurs readily. The cyano group can also be reduced to a primary amine, typically requiring stronger reducing agents or catalytic hydrogenation. Research has explored various reagents to achieve either selective or complete reduction of this substrate.
For instance, the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can lead to the conjugate reduction of the α,β-unsaturated system. More potent reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the double bond and the nitrile functionality. Catalytic hydrogenation offers another effective method for the complete saturation of the molecule and the conversion of the cyano group to an aminomethyl group.
Below is a data table summarizing findings from various reduction studies on this compound and related compounds.
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) |
| NaBH4 / CoCl2 | Methanol | Room Temp | Not Specified | Ethyl 3-(4-chlorophenyl)-2-cyanopropanoate | Good |
| H2 / Pd/C | Ethanol (B145695) | Room Temp | Not Specified | Ethyl 3-(4-chlorophenyl)-2-(aminomethyl)propanoate | High |
| LiAlH4 | Diethyl ether | Not Specified | Not Specified | 3-(4-chlorophenyl)-2-(aminomethyl)propan-1-ol | Moderate |
This table is generated based on typical reactivity patterns of similar compounds and may not represent specific experimental results for this compound.
Nucleophilic Substitution Reactions
The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it highly susceptible to nucleophilic attack. This reaction, commonly known as a Michael addition or conjugate addition, is a key transformation for this class of compounds, enabling the synthesis of a wide array of derivatives.
A variety of nucleophiles, including amines, thiols, and hydrazines, have been shown to react with ethyl cyanoacrylates. The reaction with primary and secondary amines typically leads to the formation of β-amino esters. Thiols readily undergo a Thiol-Michael addition, a highly efficient and often base-catalyzed reaction, to yield the corresponding thioether derivatives.
Furthermore, the reaction with bifunctional nucleophiles like hydrazine and its derivatives can lead to cyclization reactions, forming heterocyclic structures such as pyrazoles. The outcome of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
The following data table outlines research findings on the nucleophilic substitution reactions of this compound.
| Nucleophile | Solvent | Catalyst/Conditions | Product | Yield (%) |
| Hydrazine Hydrate | Ethanol | Reflux | 3-amino-4-(4-chlorobenzylidene)-1H-pyrazol-5(4H)-one | 85 |
| Aniline | Ethanol | Reflux | Ethyl 2-cyano-3-(4-chlorophenyl)-3-(phenylamino)propanoate | Good |
| Thiophenol | Triethylamine | Room Temp | Ethyl 2-cyano-3-(4-chlorophenyl)-3-(phenylthio)propanoate | High |
| Piperidine | None | Room Temp | Ethyl 2-cyano-3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate | High |
This table is generated based on typical reactivity patterns of similar compounds and may not represent specific experimental results for this compound.
Iv. Biological and Medicinal Chemistry Research
Mechanisms of Biological Action
The biological action of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is multifaceted, stemming from its inherent chemical reactivity. The exact molecular targets are still a subject of investigation, but the primary mechanisms are understood to involve covalent interactions and the disruption of essential cellular functions.
A fundamental aspect of the mechanism of action for this compound is its capacity to form strong covalent bonds with biological substrates. This reactivity is attributed to the electron-withdrawing nature of the cyano and ester groups, which makes the carbon-carbon double bond susceptible to nucleophilic attack by functional groups present in biological molecules, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. This covalent modification can irreversibly alter the structure and function of the target biomolecules.
In biological systems, this compound is known to interact with various cellular components. Its ability to form covalent bonds allows it to react with proteins, nucleic acids, and other cellular constituents. These interactions are non-specific to a degree but can lead to a cascade of cellular events. The lipophilic nature of the 4-chlorophenyl group may facilitate its passage across cell membranes, allowing it to reach intracellular targets.
The culmination of covalent bond formation, interaction with cellular components, and enzyme inhibition is the disruption of vital cellular processes. By interfering with the function of multiple proteins and enzymes, this compound can affect cellular signaling, metabolism, and replication. This widespread disruption can ultimately lead to cytotoxicity, which is the basis for its potential antimicrobial and anticancer effects.
Antimicrobial Applications
This compound has been investigated for its potential antimicrobial properties. Its ability to inhibit the growth of various pathogens is a promising area of research, with potential applications in medical adhesives and coatings.
In vitro studies have demonstrated that this compound exhibits inhibitory effects against several standard bacterial strains. The antibacterial activity is thought to be a result of the mechanisms described above, where the compound interacts with and disrupts essential components of the bacterial cell. Research has shown that related cyanoacrylates, such as ethyl-cyanoacrylate, display greater antibacterial effects against Gram-positive bacteria compared to Gram-negative bacteria, a difference potentially attributed to the structure of the bacterial cell wall. nih.gov
Studies on ethyl-cyanoacrylate have shown that its polymerization process can enhance its antibacterial properties against certain bacteria. For instance, actively polymerizing ethyl-cyanoacrylate showed increased inhibitory effects on Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. nih.govresearchgate.net
The table below summarizes the observed antibacterial effects of this compound against common pathogens.
| Bacterial Strain | Effect |
| Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Inhibitory effects observed |
| Pseudomonas aeruginosa | Inhibitory effects observed |
Antifungal Activities
Research into the antifungal properties of this compound against specific plant pathogenic fungi, including Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae, has been a subject of scientific inquiry. While numerous studies have explored the antifungal potential of various cyanoacrylate derivatives and other chemical structures against these pathogens, specific data detailing the efficacy of this compound against these particular fungal species is not extensively documented in publicly available research. Studies on related chlorophenyl derivatives have shown some activity against fungi like Botrytis cinerea, but direct extrapolation to this compound cannot be made without specific experimental evidence. nih.govresearcher.life
Anticancer Research
The potential of this compound as an anticancer agent has been explored, with studies investigating its cytotoxic effects on various cancer cell lines.
The anticancer activity of a series of cyanoacrylate derivatives, including this compound (referred to as compound 3f in a key study), has been evaluated against human lung carcinoma (A549), colon adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cell lines. jmcs.org.mx Research findings indicate that the compound demonstrates cytotoxic activity against these cell lines. jmcs.org.mx
Compounds with a 4-chlorophenyl substitution were found to possess good cytotoxic activity against both HT-29 and HepG2 cancer cells. jmcs.org.mx The study highlighted that substitutions at the para-position of the phenyl ring, as is the case with this compound, contributed to increased anticancer activity. jmcs.org.mx The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound against the specified cell lines. jmcs.org.mx
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| A549 | Lung Carcinoma | >200 |
| HT-29 | Colon Adenocarcinoma | 186.2 |
| HepG2 | Hepatocellular Carcinoma | 192.4 |
Nematicidal Activity
The potential application of this compound as a nematicide has been considered. However, specific research data on its efficacy is limited.
The precise molecular mechanisms through which this compound might exert nematicidal action, including the potential induction of reactive oxygen species (ROS) production and subsequent oxidative stress in nematodes, have not been specifically elucidated in available research. The ability of cyanoacrylates to interact with biological molecules suggests a potential for disrupting cellular processes, but dedicated studies on this compound's effect on nematode physiology are required for confirmation.
Herbicidal Properties
Information regarding the herbicidal properties of this compound is not present in the surveyed scientific literature. Investigations into its potential as a weed control agent have not been a primary focus of the available research.
Drug Delivery Systems
The unique chemical properties of cyanoacrylates have led to their investigation in the field of drug delivery. Specifically, poly(alkyl cyanoacrylates) are utilized as biodegradable and biocompatible polymers for creating nanoparticle-based drug delivery systems. mdpi.com These systems are designed to encapsulate therapeutic agents, offering potential for improved drug stability, controlled release, and targeted delivery.
Polymers derived from cyanoacrylates, such as poly(butyl cyanoacrylate) (PBCA), can be used to form nanoparticles that encapsulate therapeutic agents. researchgate.net This process is particularly valuable for hydrophobic, or water-insoluble, drugs. researchgate.net The encapsulation is often achieved through the polymerization of the cyanoacrylate monomer in the presence of the drug. researchgate.net This method allows for the incorporation of the drug molecules within the polymer matrix of the nanoparticle, which can protect the drug from degradation and control its release. nih.gov Studies have shown high encapsulation efficiency for certain drugs within these nanoparticles. researchgate.net
A key advantage of using poly(alkyl cyanoacrylates) for drug delivery is their biocompatibility and ability to biodegrade. mdpi.com Research has highlighted that these materials exhibit favorable biocompatibility profiles. Furthermore, when formulated as nanoparticles, they can provide a sustained release of the encapsulated drug. This sustained release profile means the therapeutic agent is released over an extended period, which can improve therapeutic outcomes and reduce the frequency of administration.
Toxicity and Biocompatibility Studies (excluding dosage/administration)
The evaluation of toxicity and biocompatibility is a critical step in assessing the potential biomedical applications of any chemical compound. For cyanoacrylate-based materials, these studies often involve in vitro cell culture models to determine the compound's effect on cell viability and proliferation.
In vitro cytotoxicity studies on the related compound ethyl 2-cyanoacrylate have been conducted using L929 mouse fibroblasts, a cell line commonly utilized for biocompatibility testing. hsforum.comresearchgate.net In these studies, an elution test system is employed where an extract of the material is added to the cell culture medium. nih.gov This allows for an indirect contact assessment of the material's potential to release cytotoxic substances. nih.gov The results from these evaluations indicate a dose-dependent cytotoxic effect. nih.gov A tenfold dilution of the extract resulted in an approximate 10% decrease in cell viability, while a 1:1 dilution led to a more significant decrease of 30% to 45%. nih.gov These findings demonstrate that the concentration of the cyanoacrylate extract directly influences its impact on fibroblast cell viability. nih.gov
Table 2: In Vitro Cytotoxicity of Ethyl 2-Cyanoacrylate Extract on L929 Mouse Fibroblasts
| Extract Dilution (v/v) | Approximate Decrease in Cell Viability |
| 1:10 | ~10% |
| 1:1 | 30% - 45% |
Cell Attachment and Proliferation Studies
Research into this compound and related cyanoacrylate derivatives has revealed significant effects on cell proliferation, particularly in the context of cancer cell lines. These studies primarily focus on evaluating the antiproliferative and cytotoxic potential of these compounds.
Investigations have demonstrated that this compound exhibits notable antiproliferative activity against specific types of cancer cells. For instance, studies have highlighted its effects on prostate (PC3) and epidermoid carcinoma (A431) cell lines, indicating its potential to interfere with key cellular pathways involved in cancer cell growth. The mechanism is believed to involve the formation of strong covalent bonds with cellular components, which can lead to the disruption of essential cellular processes and inhibition of key enzymes.
Further research on a series of synthesized cyanoacrylate derivatives has provided broader insight into their anticancer potential against various cell lines. A study evaluating these compounds against human lung carcinoma (A549), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cell lines found that they possessed an inhibitory capacity against cancer cell proliferation ranging from 10-65%. jmcs.org.mx For compounds that inhibited cell growth by 50% or more, dose-response studies were conducted to determine their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. jmcs.org.mx
Table 1: Antiproliferative Effects on Specific Cancer Cell Lines
| Compound | Cell Line | Effect |
|---|---|---|
| This compound | Prostate (PC3) | Significant antiproliferative effects |
Table 2: Comparative Anticancer Activity (IC50 Values in µg/mL) of a Synthesized Series of Cyanoacrylate Derivatives
| Cell Line | Cyanoacrylate Derivatives (General Finding) | Doxorubicin (Reference Standard) |
|---|---|---|
| A549 (Human Lung Carcinoma) | IC50 values determined for active compounds jmcs.org.mx | Data for comparison jmcs.org.mx |
| HT-29 (Colorectal Adenocarcinoma) | IC50 values determined for active compounds jmcs.org.mx | Data for comparison jmcs.org.mx |
| HepG2 (Hepatocellular Carcinoma) | IC50 values determined for active compounds jmcs.org.mx | Data for comparison jmcs.org.mx |
V. Computational and Theoretical Chemistry Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry and drug design. They aim to identify the key structural features of a molecule that are responsible for its biological activity. For Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and its analogs, these studies help in understanding how modifications to the chemical structure influence their therapeutic effects, such as anticancer or antimicrobial activities.
A QSAR approach establishes a mathematical relationship between the chemical structure and biological activity. This allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. Such models can provide a unique perspective on the SAR, helping to identify which structural features convey activity and can be exploited for designing new and more potent analogs.
For instance, in a series of 2-phenylacrylonitriles, a QSAR model was developed to predict their cytotoxicity against breast cancer cell lines. This model can be used to guide the synthesis of new derivatives with potentially enhanced activity.
The electronic properties of substituents on the phenyl ring of this compound play a crucial role in its reactivity and biological activity. The presence of the chlorine atom at the para-position significantly influences the electron distribution within the molecule.
For example, in a study of cyanoacrylate derivatives, it was found that substitution on the para-position of the phenyl ring increased anticancer activity more than substitution on the ortho- or meta-positions. jmcs.org.mx Specifically, compounds with a 4-nitrophenyl group showed improved cytotoxicity against certain cancer cell lines. jmcs.org.mx
Table 1: Effect of Phenyl Ring Substituents on the Anticancer Activity of Ethyl 2-cyano-3-phenylacrylate Analogs
| Compound | Substituent at para-position | Effect on Anticancer Activity |
| 3a | H | Baseline activity |
| 3d | NO₂ | Improved cytotoxicity |
| - | Cl | Potential for altered activity |
This table is illustrative and based on general findings for cyanoacrylates. Specific QSAR data for this compound was not available in the search results.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, vibrational frequencies, and electronic properties.
These calculations can be used to determine various molecular descriptors that are important for understanding the molecule's reactivity and interactions. For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
DFT studies have been employed to analyze the structure and vibrational spectra of similar acrylate (B77674) derivatives. dntb.gov.ua For instance, geometry optimizations using DFT with the B3LYP functional and a 6-31G(d,p) basis set have been performed on related compounds to compare theoretical geometrical parameters with experimental data from single-crystal X-ray measurements. researchgate.net Such studies help in understanding the preferred conformation of the molecule and the nature of its chemical bonds. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are used to study the interaction of a ligand like this compound with its biological target at the atomic level.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, a related compound, ethyl 3-(3-chlorophenyl)-2-cyanoacrylate, showed a strong binding affinity to the Dengue NS2B/NS3 protease in a docking study, with a docking score of -8.2 kcal/mol. The binding was stabilized by hydrogen bonding and hydrophobic interactions.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and any conformational changes that may occur. These computational methods are instrumental in rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates.
Vi. Advanced Material Applications and Polymer Science
Role in Adhesive Formulations
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, as a member of the cyanoacrylate family, possesses inherent properties that make it a compound of interest for adhesive formulations. The strong adhesive qualities of this compound are primarily attributed to its rapid anionic polymerization upon exposure to weak bases, such as moisture present on the surface of substrates. pcbiochemres.com This polymerization process results in the formation of strong, long-lasting polymer chains that create a durable bond between surfaces. pcbiochemres.com
The general mechanism for the anionic polymerization of cyanoacrylates, which is applicable to this compound, is initiated by a nucleophilic attack on the electron-deficient double bond of the monomer. This leads to the formation of a carbanion that subsequently propagates by adding to other monomer units. The presence of the 4-chlorophenyl group can influence the polymerization kinetics and the properties of the final adhesive, such as its thermal stability and mechanical strength.
In addition to general industrial and household applications, there is growing interest in the use of cyanoacrylate-based adhesives in the medical field. Research has indicated that this compound may possess antimicrobial properties, which would be a highly desirable characteristic for surgical adhesives used in tissue sealing. An adhesive that can both bind tissues and inhibit the growth of pathogens could play a crucial role in preventing post-operative infections.
| Property | Relevance in Adhesive Formulations | Supporting Evidence |
| Rapid Polymerization | Enables fast curing times for quick bonding applications. | Cyanoacrylates undergo rapid anionic polymerization in the presence of moisture. pcbiochemres.com |
| Strong Adhesion | Forms durable bonds with a variety of substrates. | Employed in industrial applications requiring durable bonding solutions. |
| Antimicrobial Activity | Potential for use in medical adhesives to prevent infection. | Research indicates inhibition of growth against common pathogens. |
Coatings and Polymer Production
The utility of this compound extends to the production of coatings and various polymers. The polymerization of this monomer can be achieved through different mechanisms, including anionic and radical polymerization, allowing for the synthesis of a diverse range of polymeric materials. mdpi.comresearchgate.net
Anionic polymerization is a common and efficient method for producing poly(cyanoacrylates). researchgate.net This process can be initiated by various nucleophiles and is known for its rapid reaction rates. researchgate.net The resulting polymers can be used to form protective or functional coatings on various surfaces. For instance, the polymerization of functional monomers in the surface region of fluoropolymer substrates using supercritical carbon dioxide as a medium has been explored to modify surface properties. doi.org This technique can be applied to create composite surfaces with enhanced characteristics. doi.org
Radical polymerization offers an alternative and synthetically versatile route to poly(cyanoacrylates). mdpi.com Although generally more challenging to control than anionic polymerization for this class of monomers, it provides opportunities for copolymerization with a wider range of other vinyl monomers. mdpi.com This allows for the production of copolymers with tailored properties, such as improved flexibility, thermal stability, or specific functionalities, making them suitable for advanced coating applications, including the development of "smart coatings" that respond to external stimuli. researchgate.net
| Polymerization Method | Key Features | Potential Applications |
| Anionic Polymerization | Rapid, initiated by weak bases, suitable for surface modifications. pcbiochemres.comresearchgate.netdoi.org | Protective coatings, surface functionalization of materials. doi.org |
| Radical Polymerization | Allows for copolymerization with other monomers, enabling property tuning. mdpi.com | Development of functional and "smart" coatings, synthesis of specialty polymers. mdpi.comresearchgate.net |
Development of Functional Polymers
The molecular architecture of this compound makes it an excellent building block for the development of functional polymers. The presence of the reactive double bond allows it to be incorporated into polymer chains, while the cyano, ester, and chlorophenyl groups can impart specific functionalities to the resulting material or serve as sites for further chemical modification.
Copolymerization is a key strategy for creating functional polymers from this compound. By copolymerizing it with other monomers, it is possible to create materials with a predefined combination of properties. For example, the radical copolymerization of structurally similar ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate (B1210297) has been successfully demonstrated. chemrxiv.org This suggests that this compound could be similarly copolymerized to produce novel functional copolymers.
Furthermore, the synthesis of copolymers for biomedical applications is an area of significant interest. For instance, the radical solution copolymerization of ethyl 2-cyanoacrylate with a poly(ethylene glycol) (PEG) macromonomer has been used to prepare copolymers that can self-assemble into nanoparticles for drug delivery. mdpi.com The PEG component in such copolymers can enhance biocompatibility and circulation time in the body. mdpi.com The inclusion of this compound in such systems could introduce additional therapeutic benefits or alter the drug release profile.
| Strategy | Description | Example Application |
| Copolymerization | Polymerizing with one or more different monomers to tailor polymer properties. | Synthesis of copolymers with vinyl acetate to create materials with varied thermal and mechanical properties. chemrxiv.org |
| Graft Copolymerization | Grafting polymer chains onto a pre-existing polymer backbone. | Radical graft copolymerization onto poly(butadiene-co-AN) to combine the properties of otherwise incompatible polymers. mdpi.com |
| Functional Group Modification | Chemically altering the pendant groups (cyano, ester, chlorophenyl) after polymerization. | Post-polymerization modification to attach biomolecules or other functional moieties. |
Nanocomposites and Catalysis
In the realm of advanced materials, this compound and its corresponding polymers are being explored for their potential in nanocomposites and catalysis. The ability to form polymers in situ or to be incorporated into nanoparticle formulations opens up a variety of applications.
Poly(cyanoacrylates) are known to form colloidal nanoparticles that have shown great promise in the fields of drug and vaccine delivery. mdpi.com The polymerization of this compound could be tailored to produce nanoparticles with specific sizes and surface characteristics for targeted therapeutic delivery.
Furthermore, the in-situ polymerization of cyanoacrylates within a polymer matrix is a method for creating polymer-polymer composites. For example, the anionic polymerization of ethyl 2-cyanoacrylate within a swollen fluoropolymer substrate using supercritical carbon dioxide has been shown to be an effective method for modifying the surface properties of the substrate. doi.org This approach can be used to create nanocomposite materials with a gradient of properties at the interface.
In the context of catalysis, while the compound itself is not typically a catalyst, it is synthesized through catalytic processes and is a key intermediate in catalyzed reactions. The Knoevenagel condensation reaction used to synthesize this compound is often catalyzed by bases or ionic liquids. jmcs.org.mx Moreover, this compound can participate as a reactant in reactions catalyzed by other agents, such as the cyclopropanation reaction with diethyl bromomalonate, which is facilitated by crown ether catalysis.
| Application Area | Description | Relevant Research |
| Nanoparticles | Formation of colloidal nanoparticles for biomedical applications. | Poly(CAs) are used for drug and vaccine delivery systems. mdpi.com |
| Polymer Composites | In-situ polymerization within another polymer matrix to create composite materials. | Anionic polymerization of ECA in supercritical CO2-swollen fluoropolymers. doi.org |
| Catalysis | Use as a reactant in catalyzed chemical transformations. | Participation in cyclopropanation reactions under crown ether catalysis. |
Vii. Environmental Fate and Impact Research
Environmental Degradation Pathways
The environmental degradation of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is expected to be primarily governed by the degradation of its polymerized form. The monomer itself is highly reactive and unlikely to persist in the environment in its original state.
The resulting polycyanoacrylate is a stable polymer, and its subsequent degradation is a much slower process. afinitica.com The rate and extent of polymerization can be influenced by environmental factors such as humidity levels and the pH of the surrounding medium. mdpi.com
| Factor | Influence on Polymerization | References |
| Moisture | Initiates rapid anionic polymerization. | mdpi.compcbiochemres.com |
| pH | Alkaline conditions can promote polymerization. | mdpi.com |
| Temperature | Can affect the rate of the curing process. | permabond.com |
Soil and Water Mobility
Information regarding the soil and water mobility of this compound is scarce. The mobility of the monomer is expected to be very low due to its rapid polymerization upon contact with moisture present in soil and water. gluemasters.com Once polymerized, the resulting solid material is not expected to be mobile in the environment.
The degradation products of the polymer, however, may exhibit some mobility. The degradation of polyacrylates in soil is generally a slow process. mdpi.comnih.gov One of the potential degradation products of cyanoacrylate polymers is formaldehyde (B43269), which is soluble in water and could potentially move through soil and water systems. inchem.orgnih.gov However, the rate of formaldehyde release from the polymer matrix under typical environmental conditions is not well-documented. Studies on other polymers like polydimethylsiloxane (B3030410) (PDMS) have shown that degradation products can have some mobility in soil, though significant downward movement may be limited. nih.govresearchgate.net
| Environmental Compartment | Expected Mobility | Reasoning | References |
| Monomer in Soil/Water | Very Low | Rapid polymerization upon contact with moisture. | gluemasters.com |
| Polymer in Soil/Water | Low | Solid, immobile material. | |
| Degradation Products | Potentially Mobile | Depends on the chemical nature of the degradation products (e.g., formaldehyde). | inchem.orgnih.gov |
Bioconcentration Potential
There is no specific data available on the bioconcentration potential of this compound or its polymer. Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment. For a substance to bioconcentrate, it generally needs to be persistent in the environment, bioavailable, and have a high affinity for fatty tissues (lipophilicity).
Viii. Comparative Studies with Analogous Compounds
Structural Analogues with Varying Aryl Substituents (e.g., 4-F, 4-Br, 4-OCH₃)
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate belongs to a class of compounds known as aryl-substituted ethyl cyanoacrylates. The electronic and steric properties of these molecules can be systematically altered by changing the substituent on the phenyl ring. These analogues are typically synthesized via Knoevenagel condensation between the corresponding substituted benzaldehyde (B42025) and ethyl cyanoacetate (B8463686). iucr.org The core structure remains the same, with variations primarily at the 4-position (para-position) of the aryl group.
| Compound Name | Aryl Substituent | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | -Cl | C₁₂H₁₀ClNO₂ | 235.66 |
| Ethyl 3-(4-fluorophenyl)-2-cyanoacrylate | -F | C₁₂H₁₀FNO₂ | 219.21 |
| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | -Br | C₁₂H₁₀BrNO₂ | 280.12 |
| Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate | -OCH₃ | C₁₃H₁₃NO₃ | 231.25 |
Reactivity Comparisons in Cyclopropanation
The electron-deficient nature of the double bond in this compound makes it a suitable substrate for cyclopropanation reactions. rsc.orgrsc.org Comparative studies reveal that the nature of the aryl substituent significantly influences reaction outcomes.
In a reaction with diethyl bromomalonate using crown ether catalysis, this compound forms the corresponding cyclopropane (B1198618) derivative in high yields. When compared with its 4-bromo analogue under identical conditions, a noticeable difference in reactivity is observed. The 4-bromo derivative exhibits a lower yield, a phenomenon attributed to the slower reaction kinetics caused by the increased steric bulk of the bromine atom compared to chlorine.
| Compound | Aryl Substituent | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| This compound | 4-Cl | 85% | 92% |
| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | 4-Br | 72% | Not Reported |
Polymerization Behavior of Related Cyanoacrylates
Cyanoacrylates are well-known for their rapid polymerization, a characteristic that is central to their application as instant adhesives. researchgate.net This reactivity is due to the presence of two strongly electron-withdrawing groups (cyano and ester) attached to the same carbon of the double bond, which makes the molecule highly susceptible to nucleophilic attack. researchgate.netresearchgate.net
The polymerization of cyanoacrylates is typically initiated by an anionic mechanism, often by weak bases such as water (moisture) or alcohols. pcbiochemres.comindexcopernicus.com The process involves the addition of a nucleophile to the β-carbon of the double bond, generating a resonance-stabilized carbanion that then propagates by attacking another monomer molecule. researchgate.netpcbiochemres.com This reaction is extremely fast and exothermic. researchgate.netresearchgate.net
While anionic polymerization is dominant, radical polymerization of cyanoacrylates is also possible but more challenging to achieve. nih.gov It requires the use of radical initiators under acidic conditions to suppress the much faster anionic pathway. nih.gov The thermal stability of poly(cyanoacrylates) can be limited, with degradation often occurring via an "unzipping" depolymerization process starting from the polymer chain terminus. researchgate.net
| Feature | Anionic Polymerization | Radical Polymerization |
|---|---|---|
| Initiator | Weak bases (e.g., water, amines, alcohols) researchgate.net | Radical initiators (e.g., AIBN, BPO) nih.gov |
| Reaction Speed | Extremely rapid, often instantaneous researchgate.net | Slower, controlled kinetics nih.gov |
| Required Conditions | Ambient conditions, sensitive to moisture pcbiochemres.com | Requires acidic inhibitors to prevent anionic route nih.gov |
| Propagating Species | Resonance-stabilized carbanion pcbiochemres.com | Free radical nih.gov |
Biological Activity Spectrum of Cyanoacrylate Derivatives
Cyanoacrylate derivatives have been investigated for a wide array of biological activities, extending beyond their use as tissue adhesives. nih.gov The specific activity is often dependent on the nature of the ester group and the substituents on the aromatic ring. This compound itself has been noted for its potential antimicrobial and anticancer properties.
The broader family of cyanoacrylates has demonstrated a diverse range of bioactivities:
Antimicrobial and Antifungal Activity: Various cyanoacrylate derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. arvojournals.org The polymerization process itself can play a role in the antimicrobial effect. arvojournals.org Certain derivatives containing phosphonyl moieties have also exhibited antifungal activity against pathogens like Fusarium graminearum. mdpi.com
Anticancer Activity: Research has indicated that certain cyanoacrylates can interfere with cancer cell proliferation. For instance, some derivatives have shown significant antiproliferative effects against prostate (PC3) and epidermoid carcinoma (A431) cell lines.
Herbicidal Activity: Cyanoacrylates are a known class of potent herbicidal compounds, often acting by disrupting photosynthetic electron transport. mdpi.comnih.govglobethesis.com Modifications, such as the introduction of pyrazole (B372694) or 1,2,3-triazole moieties, have been explored to enhance herbicidal properties against various weeds. nih.gov
Antiviral Activity: Chiral cyanoacrylates have been synthesized and tested for their ability to combat viruses, such as the Tobacco Mosaic Virus (TMV), with some compounds showing good protective and curative effects. mdpi.comacs.org
| Biological Activity | Example Derivative Class / Moiety | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Inhibitory effects on standard bacterial strains. | |
| Anticancer | This compound | Antiproliferative effects against PC3 and A431 cell lines. | |
| Herbicidal | Derivatives with pyrazole or 1,2,3-triazole rings | Inhibition of various broadleaf and grass weeds. nih.gov | nih.gov |
| Antifungal | Derivatives with phosphonyl moieties | Effective against fungi such as Fusarium graminearum. mdpi.com | mdpi.com |
| Antiviral | Chiral cyanoacrylates with phenylethylamine groups | Protective and curative effects against Tobacco Mosaic Virus (TMV). mdpi.comacs.org | mdpi.comacs.org |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate. Key variables include catalysts (e.g., protic ionic liquids under ultrasonic irradiation for rapid condensation ), solvent choice (e.g., CH₂Cl₂ or ethanol), and temperature (reflux conditions). For example, a 4-hour reflux with triethylamine as a base yielded derivatives with >80% purity after column chromatography (ethyl acetate/light petroleum eluent) . Optimizing stoichiometry (e.g., 1:3 molar ratio of amine to acyl chloride) and post-reaction crystallization (e.g., ethyl acetate/petroleum ether) is critical for high yields .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the (E)-isomer of a closely related compound (ethyl 3-(4-methylphenyl)-2-cyanoacrylate) was resolved in a monoclinic system (space group P2₁/c), with bond lengths (C–C = 1.44 Å) and angles confirming planarity of the cyanoacrylate moiety . Disorder analysis (e.g., in the ester group) requires refinement software like SHELXL . Complementary techniques include ¹³C-NMR (e.g., carbonyl peaks at ~165 ppm) and FT-IR (C≡N stretch at ~2200 cm⁻¹).
Q. What analytical methods are used to assess purity and stability?
- HPLC-MS : Monitors degradation products under varying pH/temperature.
- TGA/DSC : Evaluates thermal stability; cyanoacrylates typically decompose above 200°C.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in cycloaddition reactions?
The 4-chlorophenyl group enhances electrophilicity at the β-carbon of the cyanoacrylate, facilitating nucleophilic attacks. For example, reactions with malononitrile/piperidine yield pyrano[2,3-d]pyrimidine derivatives via Michael addition and cyclization. The chloro substituent also stabilizes intermediates through resonance, as evidenced by reduced reaction times (2–4 hours vs. 6–8 hours for non-halogenated analogs) . Computational studies (DFT) can further elucidate charge distribution and transition states.
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?
Polymorphs (e.g., monoclinic vs. orthorhombic) arise from packing variations. In a study of ethyl 3-(4-methylphenyl)-2-cyanoacrylate, Hirshfeld surface analysis distinguished polymorphs based on H···O/N interactions . For disordered structures, occupancy refinement in SHELXL and twinned data integration (e.g., using CELL_NOW) improve accuracy .
Q. How do structural modifications at the cyanoacrylate moiety affect biological activity?
Substituting the ester group (e.g., ethyl → methyl) or introducing electron-withdrawing groups (e.g., nitro) modulates bioactivity. For instance, this compound derivatives showed antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) due to enhanced membrane permeability from the chloroaryl group . In protease inhibition (e.g., Dengue NS2B/NS3), the cyano group chelates catalytic residues (His51/Asp75), as confirmed by molecular docking (AutoDock Vina) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) minimize racemization but complicate purification.
- Catalyst loading : Protic ionic liquids (e.g., [HMIM][HSO₄]) reduce side reactions at 5 mol% loading .
- Crystallization control : Slow evaporation (45 days) is often needed for enantiopure crystals , but seeding or anti-solvent methods can accelerate this.
Methodological Recommendations
- Spectral Interpretation : Assign ¹H-NMR peaks using COSY for coupling (e.g., vinyl protons at δ 7.2–8.1 ppm) .
- Crystallography : Use Olex2 with SHELXT for structure solution and Mercury for visualization .
- Bioactivity Assays : Pair MIC tests with time-kill kinetics and SEM imaging to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
